2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide
Description
This compound features a 4-oxo-4H-pyran core substituted at position 3 with an oxygen-linked N-phenylacetamide group and at position 6 with a (1,2,3,4-tetrahydroisoquinolin-2-yl)methyl moiety. The acetamide and pyran components suggest solubility and stability profiles comparable to other heterocyclic pharmaceuticals.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYEVRRGIBRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
The next step involves the formation of the pyran ring, which can be achieved through a series of condensation reactions. The final step is the coupling of the pyran and tetrahydroisoquinoline moieties with the acetamide group, typically using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound may also exert its effects through the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
A. 2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS: 898455-72-6)
- Key Difference: The tetrahydroisoquinoline group in the target compound is replaced with a dihydroquinoline moiety.
B. Substituted Benzo-Oxazinone Derivatives ()
- Key Difference : A benzo[b][1,4]oxazin-3(4H)-one core replaces the pyran ring.
- Implications: Synthetic Routes: Both classes use caesium carbonate and DMF for nucleophilic substitutions, suggesting scalable synthesis . Bioactivity: The benzo-oxazinone derivatives in are uncharacterized pharmacologically, but pyran-based analogs may exhibit enhanced metabolic stability due to reduced ring strain.
Substituent and Stereochemical Effects
A. Phenoxyacetamide Derivatives ()
- Key Difference: Hexanamide backbones with 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups.
- Implications: Steric Effects: Bulky substituents (e.g., 2,6-dimethylphenoxy) may hinder target binding compared to the pyran-based compound’s compact structure. Stereochemistry: compounds (m, n, o) highlight how stereochemical variations (e.g., 2R vs. 2S) can drastically alter receptor affinity, though this remains unstudied for the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: The tetrahydroisoquinoline group in the target compound may enhance CNS targeting compared to dihydroquinoline analogs, as seen in neuroactive alkaloids .
- Synthesis Gaps : While methods are applicable to pyran derivatives, the target compound’s synthesis remains undocumented.
- Safety Considerations : Analogous compounds () require strict handling (e.g., P210: heat avoidance), suggesting similar precautions for the target compound .
Biological Activity
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide is a complex organic compound featuring a unique structural arrangement that includes a pyran ring and a tetrahydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological pathways.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 356.422 g/mol. The structural features include:
- Pyran Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Tetrahydroisoquinoline Moiety : Known for its neuroprotective properties and modulation of neurotransmitter systems.
The biological activity of this compound may involve several mechanisms:
- Dopamine Receptor Modulation : Research indicates that compounds with similar structures can act as D1 positive allosteric modulators, enhancing dopamine receptor signaling. This suggests potential applications in treating neurodegenerative diseases and cognitive disorders where dopamine signaling is impaired .
- Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with protective effects on neuronal cells and modulation of neurotransmitter systems, indicating potential therapeutic uses in neurological disorders.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and similar derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{(4-Oxo-6-[1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yloxy}-N-(phenyl)acetamide | Contains pyran and tetrahydroisoquinoline | D1 receptor modulation; neuroprotective effects |
| N-(2-bromophenyl)-3,4-dihydroisoquinolinecarboxamide | Similar isoquinoline structure | D1 receptor modulation |
| PF-04447943 | Tetrahydroisoquinoline derivative | Investigated for Alzheimer's Disease |
Case Studies and Research Findings
Research has shown that derivatives of the tetrahydroisoquinoline structure exhibit significant biological activity. For instance:
- Neuroprotective Studies : A study demonstrated that compounds similar to 2-{(4-Oxo-6-[1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yloxy}-N-(phenyl)acetamide showed promise in protecting neuronal cells from oxidative stress-induced damage .
- Dopaminergic Activity : In vitro assays have indicated that these compounds can enhance dopamine release in neuronal cultures, suggesting their potential utility in treating conditions like Parkinson's disease.
- Pharmacological Applications : The unique combination of functional groups in this compound allows for diverse interactions with various biological targets, paving the way for further exploration in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
